1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine
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Overview
Description
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine is a heterocyclic compound that features a thienopyrimidine core fused with a pyrrolidine ring
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) and cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . These targets play crucial roles in cell signaling and energy metabolism, respectively.
Mode of Action
For instance, when acting on PI3K, they can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d]pyrimidine: A structurally related compound with distinct pharmacological properties.
Uniqueness
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine is unique due to its specific fusion of the thienopyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h3,6-7H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKTDZMHWENEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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